molecular formula C21H20N6O3S B11268295 N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide

Cat. No.: B11268295
M. Wt: 436.5 g/mol
InChI Key: OFRCLSKABKWZQE-UHFFFAOYSA-N
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Description

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a triazole ring, a thiadiazole ring, and a benzamide moiety. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a thiosemicarbazide with a suitable carbonyl compound under acidic or basic conditions.

    Coupling of the Triazole and Thiadiazole Rings: The triazole and thiadiazole rings can be coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amidation reaction between the amine group of the coupled triazole-thiadiazole intermediate and a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, leading to altered cellular functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide can be compared with other similar compounds, such as:

    N-(2,5-dimethoxyphenyl)-3,4,5-trimethoxybenzamide: This compound shares the dimethoxyphenyl group but differs in the presence of additional methoxy groups and the absence of the triazole and thiadiazole rings.

    1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring and dimethoxyphenyl group but differs in the overall structure and functional groups.

Properties

Molecular Formula

C21H20N6O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C21H20N6O3S/c1-12-5-7-14(8-6-12)20(28)23-21-22-19(25-31-21)18-13(2)27(26-24-18)16-11-15(29-3)9-10-17(16)30-4/h5-11H,1-4H3,(H,22,23,25,28)

InChI Key

OFRCLSKABKWZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)OC)OC)C

Origin of Product

United States

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